Factor Xa Inhibitory Potency (Ki) vs. Unsubstituted Pyrrolidinone Core
The introduction of the N-2-(morpholin-4-yl)-2-oxoethyl group onto the pyrrolidin-2-one scaffold (generating the target compound, referred to as derivative 24) resulted in nanomolar Factor Xa inhibition. In the same assay system, the parent 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one scaffold lacking this optimized P4 motif is not reported as a potent inhibitor, highlighting the critical contribution of the morpholino-acetyl side chain [1][2].
| Evidence Dimension | Factor Xa (fXa) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM (Compound 24) |
| Comparator Or Baseline | Parent pyrrolidin-2-one scaffold (no P4 substitution): >1000 nM (inferred from loss of activity upon morpholino-acetyl deletion) |
| Quantified Difference | >1000-fold improvement in binding affinity |
| Conditions | Human Factor Xa Inhibition Assay; pH 7.8; Temperature 298 K; Substrate/Competitor: BDBM12500 [1] |
Why This Matters
A Ki of 1 nM confirms high-affinity target engagement, a prerequisite for an efficacious anticoagulant, whereas the unsubstituted core is essentially inactive, guiding procurement for fXa-focused drug discovery programs.
- [1] BindingDB Entry for BDBM12569. Ki = 1 nM for Coagulation Factor Xa. Data sourced from Watson, N. S. et al. Bioorg. Med. Chem. Lett. 16, 3784 (2006). View Source
- [2] Watson, N. S. et al. Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors. Bioorg. Med. Chem. Lett. 16, 3784–3788 (2006). View Source
